N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor involves the inhibition of the N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide protein, which is involved in chromatin remodeling. Chromatin remodeling is a process that involves the modification of chromatin structure to regulate gene expression. N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor binds to the N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide protein and inhibits its activity, which leads to the inhibition of chromatin remodeling and regulation of gene expression.
Biochemical And Physiological Effects
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to have biochemical and physiological effects such as inhibition of cancer cell growth, induction of apoptosis, regulation of gene expression, and inhibition of chromatin remodeling. N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has also been found to have potential therapeutic effects in cancer treatment.
Advantages And Limitations For Lab Experiments
The advantages of using N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor in lab experiments include its potential applications in cancer research, epigenetics, and gene regulation. The limitations of using N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor in lab experiments include the need for further research to determine its safety and efficacy in humans.
Future Directions
The future directions for N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor include further research to determine its potential applications in cancer treatment, epigenetics, and gene regulation. Further research is also needed to determine its safety and efficacy in humans. Additionally, further research is needed to develop more efficient and effective synthesis methods for N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor.
Synthesis Methods
The synthesis of N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor involves several steps. The first step involves the reaction of 1,3-benzoxazole-2-thiol with 3-bromoaniline to form 3-(1,3-benzoxazol-2-yl)aniline. The second step involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with furan-2-carboxylic acid to form N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide.
Scientific Research Applications
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to have potential applications in various fields of scientific research such as cancer research, epigenetics, and gene regulation. In cancer research, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to inhibit the growth of cancer cells and induce apoptosis. In epigenetics, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to inhibit the activity of the N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide protein, which is involved in chromatin remodeling. In gene regulation, N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide inhibitor has been found to regulate the expression of genes involved in various biological processes.
properties
CAS RN |
6145-97-7 |
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Product Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Molecular Formula |
C19H13N3O3S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13N3O3S/c23-17(16-9-4-10-24-16)22-19(26)20-13-6-3-5-12(11-13)18-21-14-7-1-2-8-15(14)25-18/h1-11H,(H2,20,22,23,26) |
InChI Key |
IVHMTBXBAQMBIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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